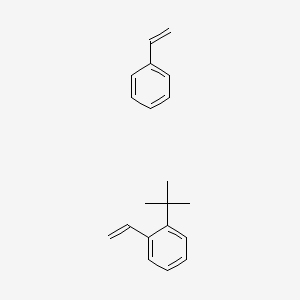
1-Tert-butyl-2-ethenylbenzene;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-2-ethenylbenzene, also known as styrene, is a colorless, viscous liquid with a distinct sweetish odor. It is one of the most produced and processed monoaromatic compounds worldwide. Styrene is naturally found in lignite tar, coal tar, and various plants and foods. It is also released into the environment through anthropogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-2-ethenylbenzene can be synthesized through the dehydrogenation of ethylbenzene in the presence of iron trioxide or aluminum as catalysts at temperatures around 550-560°C . This process yields high-purity styrene.
Industrial Production Methods: The industrial production of styrene primarily involves the catalytic dehydrogenation of ethylbenzene. This method has been in use since the 1940s and continues to be the dominant production route due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-2-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: Styrene can be oxidized to form styrene oxide using oxidizing agents like peracids.
Reduction: Hydrogenation of styrene can produce ethylbenzene.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, influenced by the presence of the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Peracids, such as peracetic acid, under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Styrene oxide.
Reduction: Ethylbenzene.
Substitution: Various substituted styrene derivatives depending on the electrophile used.
Scientific Research Applications
1-Tert-butyl-2-ethenylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the production of polystyrene and other copolymers.
Biology: Studied for its biodegradability and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the manufacture of plastics, resins, and synthetic rubbers
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-ethenylbenzene involves its reactivity as an electrophile. The compound can undergo electrophilic addition reactions, where the π electrons of the ethenyl group react with electrophiles. This reactivity is influenced by the electron-donating tert-butyl group, which stabilizes the intermediate carbocation formed during the reaction .
Comparison with Similar Compounds
Toluene: Similar in structure but lacks the ethenyl group.
Ethylbenzene: Precursor to styrene, lacks the tert-butyl group.
Chlorobenzene: Similar aromatic structure but contains a chlorine substituent.
Uniqueness: 1-Tert-butyl-2-ethenylbenzene is unique due to the presence of both the tert-butyl and ethenyl groups, which influence its reactivity and applications. The tert-butyl group provides steric hindrance and electron-donating effects, while the ethenyl group allows for polymerization and other addition reactions .
Properties
CAS No. |
37260-14-3 |
|---|---|
Molecular Formula |
C20H24 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-tert-butyl-2-ethenylbenzene;styrene |
InChI |
InChI=1S/C12H16.C8H8/c1-5-10-8-6-7-9-11(10)12(2,3)4;1-2-8-6-4-3-5-7-8/h5-9H,1H2,2-4H3;2-7H,1H2 |
InChI Key |
GDQUFDOBWXWLSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C=C.C=CC1=CC=CC=C1 |
Related CAS |
37260-14-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















